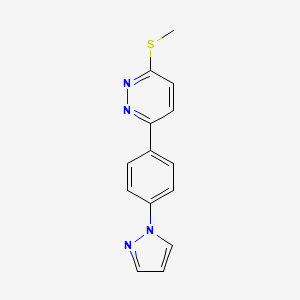

3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine is a chemical compound with the linear formula C10H9N3S . It is a part of a larger class of compounds known as pyrazolines, which are heterocyclic chemical compounds with a natural or synthetic origin . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolines can be achieved through various methods. One common method involves the reaction of chalcones with phenylhydrazine . In a specific example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol was refluxed for 7 hours .Molecular Structure Analysis

The molecular structure of 3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine is characterized by a pyridazine ring substituted with a methylsulfanyl group at the 3-position and a 4-pyrazol-1-ylphenyl group at the 6-position . The molecular weight of this compound is 203.27 .Chemical Reactions Analysis

Pyrazolines, including 3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine, can undergo various chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo Cu (II)-catalyzed aerobic 6-endo-trig cyclizations .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, which have potential as antibacterial agents. The synthesis involved the reaction of various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine. The antibacterial activity of these newly synthesized compounds was evaluated, and eight of them showed high activities, indicating their potential in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Pyridazine Derivatives

Another research explored the synthesis of 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines and their antimicrobial activity. The study aimed to develop compounds with potential antimicrobial properties by modifying the pyridazine structure. Some synthesized compounds exhibited promising antimicrobial activities, which could contribute to the development of new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Reactions with Ammonia, Hydrazine, and Guanidine

Research into the reactions of 4H-pyran-4-thiones with ammonia, hydrazine, and guanidine revealed that these compounds can yield a variety of heterocyclic derivatives including pyridazines and pyrazoles. This study contributes to the understanding of the chemical behavior of these compounds and their potential applications in synthesizing various heterocyclic structures (BessoHiromichi, ImafujiKimiaki, & MatsumuraHisashi, 1978).

Metallic Grids and Anion Encapsulation

A study on the self-assembly of ligands for building metallic grids involved ligands such as 4,6-bis(pyrazol-1-yl)pyrimidine and 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine. These ligands were used to react with Cu(I) centers, leading to the formation of [2 x 2] metallic grids. The research provides insights into anion encapsulation and the potential applications of these structures in materials science and coordination chemistry (Manzano et al., 2008).

Zukünftige Richtungen

The future directions for research on 3-Methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine and related compounds could involve further exploration of their biological and pharmacological activities. This could include studies on their potential as therapeutic agents for various diseases . Additionally, research could focus on developing greener and more economical methods for their synthesis .

Eigenschaften

IUPAC Name |

3-methylsulfanyl-6-(4-pyrazol-1-ylphenyl)pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c1-19-14-8-7-13(16-17-14)11-3-5-12(6-4-11)18-10-2-9-15-18/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCEIJZJASRJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=C(C=C2)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(1H-pyrazol-1-yl)phenyl)-6-(methylthio)pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![N-(4-chlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407256.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2407258.png)

![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)

![3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2407264.png)